molecular formula C15H26N6O2S2 B5638299 {(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5638299
M. Wt: 386.5 g/mol
InChI Key: NIDOOEPSUSOGMJ-VXGBXAGGSA-N
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Description

This compound belongs to a class of chemicals that include thiadiazole and pyrrolidinyl moieties. These types of compounds are known for their diverse chemical and physical properties, and are often subjects of research in organic chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives, similar to the core structure of the compound , involves reactions with thiocyanate, thiourea, and β-diketones, as described by Joshi, Pathak, and Sharma (1986) (Joshi, Pathak, & Sharma, 1986). These methods provide various yields and are characterized by their spectral (IR, 1H-NMR, and MS) data.

Molecular Structure Analysis

The molecular structure of related compounds often involves complex coordination environments, as illustrated by Shibata and Mizuguchi (2010) (Shibata & Mizuguchi, 2010). The structure is often stabilized by intramolecular hydrogen bonding and can exhibit planarity or sterically hindered conformations.

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives are diverse. For instance, Butler et al. (1998) (Butler et al., 1998) describe the use of thiadiazolium methanides in cycloaddition reactions. These reactions showcase the reactive nature of such compounds under various conditions.

Physical Properties Analysis

The physical properties of thiadiazole derivatives can vary significantly. Matwijczuk et al. (2016) (Matwijczuk et al., 2016) studied the solvent effects on molecular aggregation, indicating the influence of external factors on the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are highlighted by their potential in various applications. For instance, the work of Halim and Ibrahim (2022) (Halim & Ibrahim, 2022) shows the application of similar compounds in quantum studies, highlighting their reactivity and stability.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2S2/c1-19-2-4-20(5-3-19)6-11-7-21(8-12(11)9-22)13(23)10-24-15-18-17-14(16)25-15/h11-12,22H,2-10H2,1H3,(H2,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDOOEPSUSOGMJ-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

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